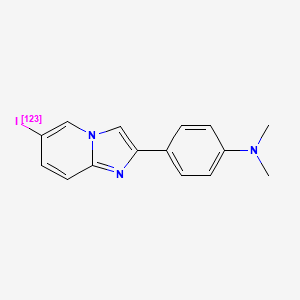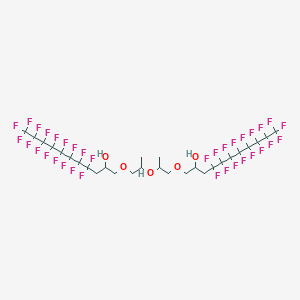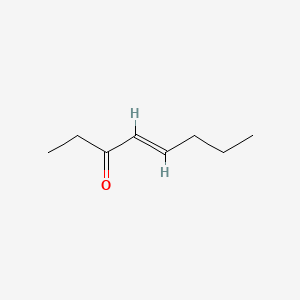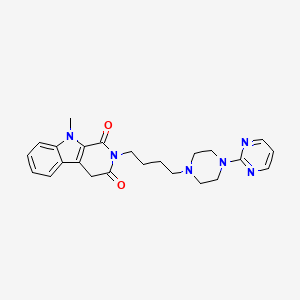
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyridoindole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as the pyrimidinyl and piperazinyl moieties via nucleophilic or electrophilic substitution reactions.
Reduction and Oxidation: Adjusting the oxidation state of intermediates to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Sequential addition of reagents and intermediates in controlled environments.
Continuous Flow Chemistry: Utilizing continuous flow reactors for efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyridine rings.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology
Biological Probes: Utilized in the study of biological systems and pathways.
Drug Development: Investigated for potential therapeutic applications, particularly in targeting specific biological pathways.
Medicine
Pharmacology: Studied for its effects on various biological targets, including enzymes and receptors.
Diagnostics: Potential use in diagnostic assays due to its specific binding properties.
Industry
Material Science: Applications in the development of new materials with unique properties.
Agrochemicals: Potential use in the development of new agrochemical agents.
Mecanismo De Acción
The mechanism of action of “1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influencing signaling pathways that regulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-2,3-dione: A simpler indole derivative with similar core structure.
Pyrido[3,4-b]indole: A related compound with a fused pyridine and indole ring system.
Piperazine Derivatives: Compounds containing the piperazine moiety, often used in pharmaceuticals.
Uniqueness
The uniqueness of “1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-” lies in its complex structure, which combines multiple functional groups and ring systems
Propiedades
Número CAS |
184691-50-7 |
|---|---|
Fórmula molecular |
C24H28N6O2 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
9-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4H-pyrido[3,4-b]indole-1,3-dione |
InChI |
InChI=1S/C24H28N6O2/c1-27-20-8-3-2-7-18(20)19-17-21(31)30(23(32)22(19)27)12-5-4-11-28-13-15-29(16-14-28)24-25-9-6-10-26-24/h2-3,6-10H,4-5,11-17H2,1H3 |
Clave InChI |
KJWDCTPGSSTDHV-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C3=C1C(=O)N(C(=O)C3)CCCCN4CCN(CC4)C5=NC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



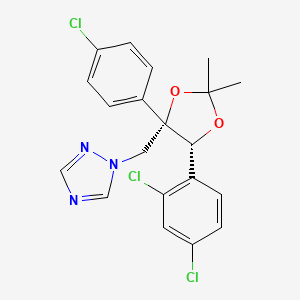

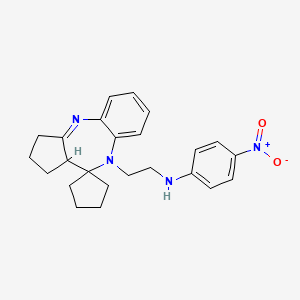
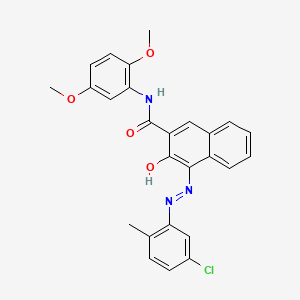
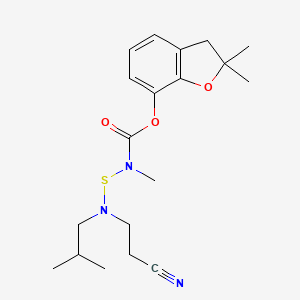


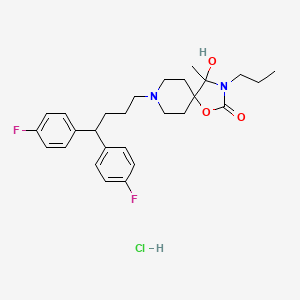
![2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine](/img/structure/B12715415.png)
